Tetraethylammonium bicarbonate

Heterogeneous catalysis Methanol synthesis Coprecipitation

Tetraethylammonium bicarbonate (TEAB; CAS 17351-61-0) is a quaternary ammonium salt composed of a tetraethylammonium cation (TEA⁺) and a bicarbonate anion (HCO₃⁻). The compound serves as a dual-function reagent: the TEA⁺ moiety imparts organic-phase solubility and serves as a large, non-coordinating counterion, while the bicarbonate anion provides mild basicity and pH buffering capacity.

Molecular Formula C9H21NO3
Molecular Weight 191.27 g/mol
CAS No. 17351-61-0
Cat. No. B1610092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylammonium bicarbonate
CAS17351-61-0
Molecular FormulaC9H21NO3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC.C(=O)(O)[O-]
InChIInChI=1S/C8H20N.CH2O3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;(H2,2,3,4)/q+1;/p-1
InChIKeyXUBMPLUQNSSFHO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethylammonium Bicarbonate Procurement Guide: Core Identity and Scientific Baseline


Tetraethylammonium bicarbonate (TEAB; CAS 17351-61-0) is a quaternary ammonium salt composed of a tetraethylammonium cation (TEA⁺) and a bicarbonate anion (HCO₃⁻). The compound serves as a dual-function reagent: the TEA⁺ moiety imparts organic-phase solubility and serves as a large, non-coordinating counterion, while the bicarbonate anion provides mild basicity and pH buffering capacity . TEAB is recognized for three principal roles in synthetic chemistry: a phase-transfer agent in [¹⁸F]radiofluorination reactions, a Na⁺-free precipitating agent for coprecipitated Cu/ZnO catalyst synthesis, and a reagent for carbamate ester formation from amines [1]. Its molecular weight (191.27 g/mol) and solid physical form at ambient conditions distinguish it from the more common hydroxide or halide tetraethylammonium salts .

Why Tetraethylammonium Bicarbonate Cannot Be Replaced by Generic Alternatives


Tetraethylammonium bicarbonate cannot be freely substituted with other tetraalkylammonium bicarbonates or conventional inorganic bases because the specific TEA⁺ cation combines a sufficiently short alkyl chain to confer electrochemical oxidation resistance with adequate organic solubility for phase-transfer applications [1]. In contrast, tetrabutylammonium bicarbonate (TBABic) is more lipophilic but undergoes anodic oxidation at +2.5 V vs. Ag, generating alcohol, ketone, and amide byproducts, whereas TEA⁺ salts show no detectable oxidation under identical conditions [2]. Inorganic bicarbonate sources such as NaHCO₃ or KHCO₃ are unsuitable for anhydrous organic-phase radiofluorinations because they lack the phase-transfer capability inherent to the quaternary ammonium cation [3]. Additionally, residual Na⁺ from NaHCO₃ acts as a catalyst poison in Cu/ZnO methanol synthesis catalysts by reducing copper surface area and methanol productivity, a problem absent when TEA⁺ is the counterion [4].

Quantitative Evidence for Tetraethylammonium Bicarbonate Differentiation Over Closest Analogs


Na⁺-Independent Catalyst Preparation: Wash-Tolerant Cu/ZnO Methanol Synthesis Activity

Cu/ZnO catalysts precipitated with TEAB (TEA⁺HCO₃⁻) maintain consistent methanol productivity irrespective of washing efficiency, unlike NaHCO₃-based catalysts where increasing residual Na⁺ linearly reduces copper surface area and methanol productivity [1]. Under conditions of Cu:Zn = 70:30, pH 6–7, T > 333 K, and full ageing, fully washed TEA⁺-based and Na⁺-based precursors both formed zincian malachite and yielded similar specific Cu surface areas and methanol productivities. However, when precursors were not washed or only minimally washed, the Na⁺-based catalysts exhibited progressively smaller Cu surface areas and lower methanol productivity, whereas all TEA⁺-based catalysts retained comparable activity regardless of washing [1].

Heterogeneous catalysis Methanol synthesis Coprecipitation

Microreactor-Compatible Radiofluorination: Blockage-Free Operation vs. Kryptofix®/K₂CO₃

TEAB achieves comparable radiochemical yields (RCYs) to the conventional Kryptofix® 222/K₂CO₃ phase-transfer system in [¹⁸F]fluoroarene production from diaryliodonium salt, nitroarene, and [¹⁹F]fluoroarene precursors, while completely eliminating the frequent microreactor blockages that plague the Kryptofix® system [1]. The study demonstrated successful radiolabelling across multiple precursor classes in a microfluidic reactor without any observed channel occlusion, a failure mode that regularly interrupts production when using Kryptofix® 222/K₂CO₃ [1]. In a related optimization study, TEAB (0.5 mg in 200 µL acetonitrile) with 10 µmol precursor at 120 °C for 10 min was used as the standard condition for [¹⁸F]fluorination [2].

PET radiochemistry Phase-transfer catalysis Microfluidics

Electrochemical Oxidation Resistance: Zero Oxidation Products from TEA⁺ vs. Tetrabutylammonium

Under constant-potential oxidation at +2.5 V vs. Ag in acetonitrile/water (99:1 v/v), tetrabutylammonium salts generate three distinct oxidation products detected at m/z 256 (alcohol), m/z 258 (ketone), and m/z 299 (acetonitrile-derived amide), while tetraethylammonium salts exhibited no detectable oxidation products under identical conditions [1]. Isotopic labeling studies confirmed that oxidation proceeds via anodic side-chain carbocation formation followed by nucleophilic attack by water or acetonitrile; shorter alkyl chains in TEA⁺ prevent this pathway through increased electrostatic repulsion [1]. Longer-chain tetraalkylammonium ions such as tetrahexylammonium yielded even higher oxidation product amounts at +3.0 V, confirming the chain-length-dependent trend [1].

Organic electrochemistry Electrolyte stability Mass spectrometry

High-Value Application Scenarios for Tetraethylammonium Bicarbonate Based on Proven Differentiation


Na⁺-Tolerant Cu/ZnO Methanol Synthesis Catalyst Preparation with Reduced Washing Requirements

In industrial and academic catalyst synthesis, TEAB is used as a Na⁺-free precipitating agent for coprecipitated Cu/ZnO catalysts where residual sodium from conventional NaHCO₃ precipitation acts as a catalyst poison, decreasing copper surface area and methanol productivity linearly with Na⁺ content [1]. TEAB-derived catalysts maintain equivalent methanol synthesis activity regardless of washing efficiency, enabling process simplification by eliminating the thorough washing step while preserving identical zincian malachite precursor structure and final catalytic performance [1].

Microreactor-Based [¹⁸F]Radiofluorination for PET Tracer Production with Uninterrupted Operation

TEAB serves as the preferred phase-transfer agent for continuous-flow microreactor production of [¹⁸F]fluoroarene PET imaging agents from diaryliodonium salt, nitroarene, and [¹⁹F]fluoroarene precursors [1]. It delivers radiochemical yields comparable to the conventional Kryptofix® 222/K₂CO₃ system while completely preventing the microreactor channel blockages that frequently halt production with the traditional system, dramatically improving process throughput and reliability for short-lived ¹⁸F radiotracer manufacturing (t₁/₂ = 109.7 min) [1].

High-Potential Organic Electrochemical Synthesis Requiring Oxidation-Resistant Supporting Electrolytes

TEAB or its cation is employed as a supporting electrolyte component in organic electrosynthetic reactions operating at high anodic potentials (up to +2.5 V vs. Ag and beyond), where tetrabutylammonium salts suffer oxidative degradation to alcohol, ketone, and amide byproducts that contaminate reaction mixtures [1]. The zero-oxidation profile of TEA⁺ under these conditions makes TEAB-derived electrolytes the superior choice for mechanistic electrochemical studies and preparative-scale oxidations where electrolyte-derived side products must be strictly avoided [1].

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